molecular formula C13H19N3O2S B12729996 1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidine CAS No. 126826-67-3

1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidine

Cat. No.: B12729996
CAS No.: 126826-67-3
M. Wt: 281.38 g/mol
InChI Key: XHRJHQOZQVPNDZ-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidine typically involves the reaction of piperidine with a sulfonyl chloride derivative. One common method includes the reaction of 4-aminobenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-(((4-Aminophenyl)sulfonyl)imino)propyl)piperidine
  • 1-(1-(((4-Aminophenyl)sulfonyl)imino)butyl)piperidine
  • 1-(1-(((4-Aminophenyl)sulfonyl)imino)pentyl)piperidine

Comparison

Compared to similar compounds, 1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidine may exhibit unique properties due to the specific length and structure of its alkyl chain.

Properties

CAS No.

126826-67-3

Molecular Formula

C13H19N3O2S

Molecular Weight

281.38 g/mol

IUPAC Name

(NE)-4-amino-N-(1-piperidin-1-ylethylidene)benzenesulfonamide

InChI

InChI=1S/C13H19N3O2S/c1-11(16-9-3-2-4-10-16)15-19(17,18)13-7-5-12(14)6-8-13/h5-8H,2-4,9-10,14H2,1H3/b15-11+

InChI Key

XHRJHQOZQVPNDZ-RVDMUPIBSA-N

Isomeric SMILES

C/C(=N\S(=O)(=O)C1=CC=C(C=C1)N)/N2CCCCC2

Canonical SMILES

CC(=NS(=O)(=O)C1=CC=C(C=C1)N)N2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.